molecular formula C15H18O2 B15151257 3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one

3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one

Cat. No.: B15151257
M. Wt: 230.30 g/mol
InChI Key: ZTVSGQPHMUYCRS-UHFFFAOYSA-N
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Description

3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one is an organic compound with the molecular formula C15H18O2. . This compound is characterized by its unique structure, which includes a naphthofuran core with multiple methyl groups and a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Atractylenolide I: Another eudesmanolide with a similar structure but different functional groups.

    Atractylenolide II: A related compound with variations in the naphthofuran core and substituents.

Uniqueness

3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one is unique due to its specific arrangement of methyl groups and the methylene bridge, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3

InChI Key

ZTVSGQPHMUYCRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Origin of Product

United States

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